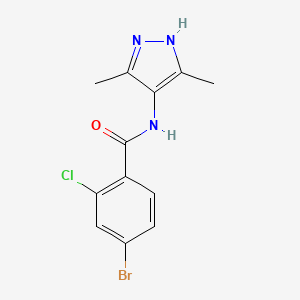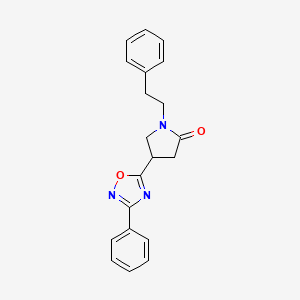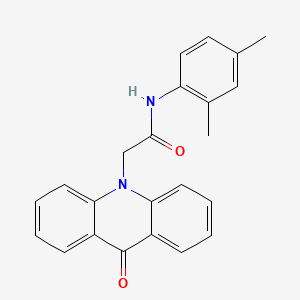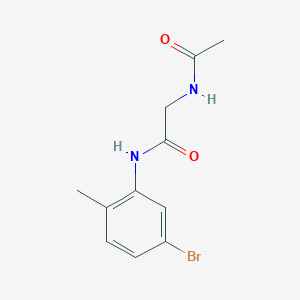
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide, also known as BRD0705, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has been studied for its mechanism of action and biological effects.
Mécanisme D'action
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is a selective inhibitor of bromodomains, which are protein domains that recognize and bind to acetylated lysine residues on histones. This binding leads to the recruitment of other proteins and the formation of protein complexes that regulate gene expression. By inhibiting bromodomains, 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide disrupts this process, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide has potent inhibitory effects on HDACs and bromodomains, leading to changes in gene expression and cellular function. It has been found to induce apoptosis in cancer cells and suppress inflammation in animal models of inflammatory disorders. Additionally, 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide has been shown to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide in lab experiments is its selectivity for bromodomains, which allows for more specific targeting of these proteins compared to other inhibitors. Additionally, 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide has been found to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is its relatively low potency compared to other inhibitors, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several potential future directions for research on 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide. One area of interest is its potential applications in cancer therapy, particularly in combination with other drugs. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, research on the pharmacokinetics and toxicity of 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide is needed to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide involves the reaction of 2-chloro-4-bromo benzoic acid with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified through column chromatography to obtain pure 4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide.
Applications De Recherche Scientifique
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide has been studied for its potential applications in drug discovery and development. It has been found to have inhibitory effects on several enzymes, including histone deacetylases (HDACs) and bromodomains. These enzymes play a crucial role in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammatory disorders, and neurological disorders.
Propriétés
IUPAC Name |
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O/c1-6-11(7(2)17-16-6)15-12(18)9-4-3-8(13)5-10(9)14/h3-5H,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFDHZFYZLHOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![6-[(4-Fluorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7558334.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B7558347.png)


![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)